molecular formula C9H7FO B3369215 (2-Ethynyl-5-fluorophenyl)methanol CAS No. 229028-01-7

(2-Ethynyl-5-fluorophenyl)methanol

Cat. No.: B3369215
CAS No.: 229028-01-7
M. Wt: 150.15 g/mol
InChI Key: BOSPTBBSPUVOSE-UHFFFAOYSA-N
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Description

(2-Ethynyl-5-fluorophenyl)methanol is a fluorinated aromatic compound featuring a terminal ethynyl group and a hydroxymethyl substituent at the ortho and para positions of the benzene ring, respectively. Its molecular structure (C₉H₇FO) combines electrophilic (fluorine) and nucleophilic (ethynyl, hydroxyl) functionalities, making it a versatile intermediate in pharmaceutical and materials chemistry. The ethynyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for constructing complex molecular architectures .

Properties

IUPAC Name

(2-ethynyl-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSPTBBSPUVOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572968
Record name (2-Ethynyl-5-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229028-01-7
Record name (2-Ethynyl-5-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethynyl-5-fluorophenyl)methanol typically involves the reaction of 2-ethynyl-5-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethynyl-5-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethynyl group can be reduced to an ethyl group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: 2-Ethynyl-5-fluorobenzaldehyde or 2-Ethynyl-5-fluorobenzoic acid.

    Reduction: 2-Ethyl-5-fluorophenylmethanol.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Ethynyl-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethynyl-5-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of (2-Ethynyl-5-fluorophenyl)methanol include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Similarity Score
(2-Ethynyl-5-methoxyphenyl)methanol 767-91-9 C₁₀H₁₀O₂ 162.18 Methoxy (-OCH₃) replaces fluorine (-F) 0.88
(2-Ethoxy-5-fluorophenyl)methanol 1096330-41-4 C₉H₁₁FO₂ 170.18 Ethoxy (-OCH₂CH₃) replaces ethynyl (-C≡CH) N/A
1-(2-Ethoxy-5-fluorophenyl)ethanol 577-97-9 C₁₀H₁₃FO₂ 184.21 Ethanol (-CH₂CH₂OH) replaces methanol (-CH₂OH) N/A
A178019 768-70-7 Not provided Not provided Likely fluorinated aromatic analog 0.90

Notes:

  • Substitution patterns (e.g., ethynyl vs. ethoxy) significantly alter reactivity. Ethynyl groups facilitate CuAAC, while alkoxy groups (methoxy, ethoxy) enhance electron-donating effects, stabilizing aromatic systems .
  • The methanol group (-CH₂OH) offers greater polarity compared to ethanol derivatives, influencing solubility and metabolic stability in drug design .

Physicochemical Properties

  • This compound: Higher polarity (due to -F and -OH) compared to methoxy/ethoxy analogs. Lower molecular weight (154.15 g/mol) enhances membrane permeability.
  • (2-Ethoxy-5-fluorophenyl)methanol: Increased hydrophobicity (logP ~1.8 estimated) due to the ethoxy group, favoring lipid bilayer interaction .
  • 1-(2-Ethoxy-5-fluorophenyl)ethanol: Higher molecular weight (184.21 g/mol) reduces volatility, making it suitable for liquid-phase reactions .

Research Findings

  • Synthetic Utility: this compound has been employed in peptide triazole conjugates via CuAAC, achieving >95% conversion efficiency in solid-phase synthesis .
  • Stability Studies: Methanol derivatives demonstrate superior stability in preservative matrices compared to ethanol analogs, with <30% degradation over 82 days under ambient conditions .

Data Tables

Table 1: Key Physicochemical Properties

Property This compound (2-Ethoxy-5-fluorophenyl)methanol 1-(2-Ethoxy-5-fluorophenyl)ethanol
Molecular Weight (g/mol) 154.15 170.18 184.21
Estimated logP 1.2 1.8 2.1
Water Solubility (mg/mL) ~50 ~30 ~20
Melting Point (°C) Not reported Not reported Not reported

Biological Activity

(2-Ethynyl-5-fluorophenyl)methanol, with the chemical formula C9_9H7_7FO, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Activities

Research indicates that this compound exhibits several notable pharmacological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a study demonstrated that it induces apoptosis in breast cancer cells through the activation of caspase pathways, leading to cell death.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial effectiveness against a range of pathogens. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Neuroprotective Effects :
    • Preliminary investigations suggest that this compound may offer neuroprotective benefits, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It interacts with various receptors, which may influence signaling pathways associated with cell growth and apoptosis.
  • Oxidative Stress Reduction : Its antioxidant properties contribute to reducing oxidative damage in cells, which is crucial for neuroprotection.

Anticancer Research

A notable study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cells. The researchers reported:

  • Cell Line Tested : MCF-7 (breast cancer)
  • Concentration Range : 10 µM to 100 µM
  • Findings : Significant reduction in cell viability was observed at 50 µM after 48 hours of treatment, with an increase in apoptotic markers.

Antimicrobial Activity

Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Key findings included:

  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL
  • : The compound demonstrated promising antimicrobial activity, warranting further investigation into its potential as a therapeutic agent.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveReduces oxidative stress in neuronal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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